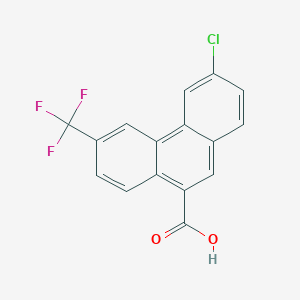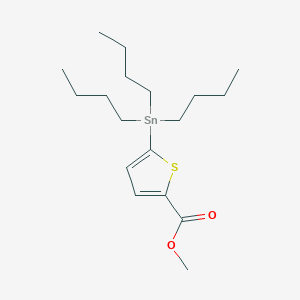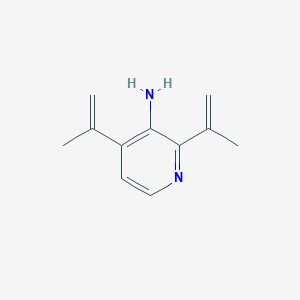
2,4-Di(prop-1-en-2-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di(prop-1-en-2-yl)pyridin-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted with two prop-1-en-2-yl groups at positions 2 and 4, and an amine group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di(prop-1-en-2-yl)pyridin-3-amine typically involves the alkylation of pyridine derivatives
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation steps, while automated systems can control the reaction parameters to optimize the production scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-en-2-yl groups, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the pyridine ring or the double bonds in the prop-1-en-2-yl groups, resulting in saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) are typical reagents.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Saturated amines, reduced pyridine derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
2,4-Di(prop-1-en-2-yl)pyridin-3-amine has been explored for its potential in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2,4-Di(prop-1-en-2-yl)pyridin-3-amine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
2,4-Di(prop-1-en-2-yl)pyridine: Lacks the amine group, making it less reactive in certain substitution reactions.
3-Aminopyridine: Lacks the prop-1-en-2-yl groups, resulting in different chemical and biological properties.
2,4-Dimethylpyridine: Substituted with methyl groups instead of prop-1-en-2-yl groups, leading to different steric and electronic effects.
Uniqueness: 2,4-Di(prop-1-en-2-yl)pyridin-3-amine is unique due to the combination of its substituents, which confer specific reactivity and potential for diverse applications. The presence of both the amine group and the prop-1-en-2-yl groups allows for a wide range of chemical modifications and interactions with biological targets.
Propiedades
Fórmula molecular |
C11H14N2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2,4-bis(prop-1-en-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H14N2/c1-7(2)9-5-6-13-11(8(3)4)10(9)12/h5-6H,1,3,12H2,2,4H3 |
Clave InChI |
INYUZWHPPFKWPI-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=C(C(=NC=C1)C(=C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



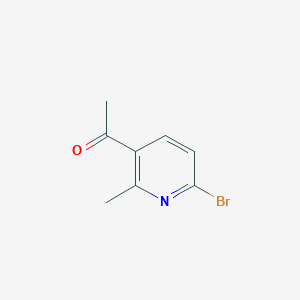
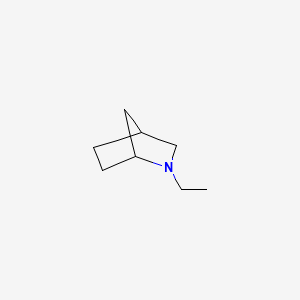
![7-[2-(4-fluorophenyl)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13993370.png)


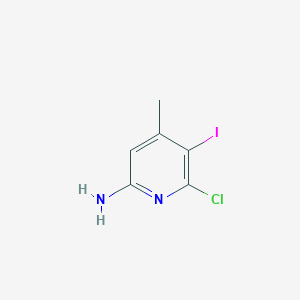
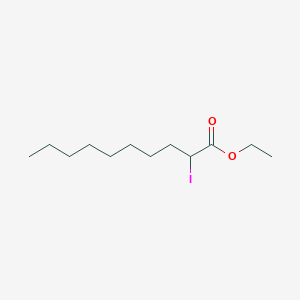
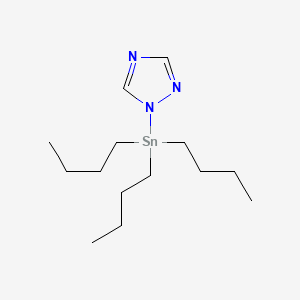
![2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B13993417.png)
